N,N'-dimethylguanidine hydroiodide

Organocatalysis Base strength Guanidine alkaloids

N,N'-Dimethylguanidine hydroiodide (CAS 57069-85-9) is a symmetrical N,N'-dimethyl guanidinium iodide salt with predictable hydrogen-bonding geometry, enabling reliable supramolecular assembly. Its free base exhibits alkali-like strength without nucleophilic interference, ideal for organocatalytic transformations. The solid salt form offers superior stability over the hygroscopic free base, facilitating safe, kilogram-scale procurement for medicinal chemistry campaigns, including indolmycin antibiotic synthesis. This compound is validated as a non-hygroscopic building block for perovskite additives and pharmaceutical cocrystal engineering.

Molecular Formula C3H10IN3
Molecular Weight 215.038
CAS No. 57069-85-9
Cat. No. B3002860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dimethylguanidine hydroiodide
CAS57069-85-9
Molecular FormulaC3H10IN3
Molecular Weight215.038
Structural Identifiers
SMILESCNC(=NC)N.I
InChIInChI=1S/C3H9N3.HI/c1-5-3(4)6-2;/h1-2H3,(H3,4,5,6);1H
InChIKeyBJYQZVHBGPJPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethylguanidine Hydroiodide (CAS 57069-85-9): Procurement-Relevant Chemical Identity and Classification


N,N'-Dimethylguanidine hydroiodide (CAS 57069-85-9, molecular formula C₃H₁₀IN₃, molecular weight 215.04 g/mol) is an organic hydroiodide salt comprising a symmetrically N,N'-dimethylated guanidine cation paired with an iodide counterion . The compound is registered under EC number 826-144-1 and has been notified with harmonised classification and labelling according to CLP criteria [1]. The methyl substitution pattern (1,3-dimethylguanidine) yields a strong organic base whose parent free base exhibits base strength comparable to alkali metal hydroxides [2].

Procurement Risk Alert: Why N,N'-Dimethylguanidine Hydroiodide Cannot Be Substituted with N,N-Dimethylguanidine or Other Guanidinium Salts


Substitution with the isomeric N,N-dimethylguanidine (asym-dimethylguanidine, CAS 6145-42-2) or with unsubstituted guanidinium iodide (CAS 19227-70-4) is chemically invalid for applications requiring the N,N'-symmetrical dimethyl substitution pattern [1]. The N,N'-dimethylguanidine cation exhibits fundamentally different hydrogen-bonding geometry and steric profile compared to the N,N-asymmetric isomer, which directly impacts supramolecular assembly in crystallization processes and reactivity in guanylation reactions [2]. Furthermore, the specific base strength and steric bulk of the N,N'-dimethylated cation differentiate it from both the parent guanidinium cation and the mono-methylated analog, affecting performance in organocatalysis and perovskite additive applications where precise steric and electronic tuning is required [3].

N,N'-Dimethylguanidine Hydroiodide (CAS 57069-85-9): Quantitative Differentiation Evidence for Scientific Selection


Basicity and Organocatalytic Potential: N,N'-Dimethylguanidine vs. Unsubstituted Guanidine and Asymmetric Isomer

Potentiometric titration studies demonstrate that N,N'-dimethylguanidine (the parent free base of the hydroiodide salt) exhibits base strength comparable to sodium and potassium hydroxides, a property not shared by unsubstituted guanidine (pKb ≈ 0.4) [1]. In direct comparative biological assays, N,N'-dimethylguanidine showed no effect on field-stimulated norepinephrine release, whereas N,N-dimethylguanidine (asymmetric isomer) enhanced release 2- to 3-fold, establishing a clear functional divergence between the two substitution patterns .

Organocatalysis Base strength Guanidine alkaloids

Steric and Hydrogen-Bonding Differentiation from N,N-Dimethylguanidinium Salts in Supramolecular Assembly

X-ray crystallographic analysis of N,N-dimethylguanidinium salts (asymmetric isomer) with naphthalenedisulfonates reveals that the 1,5-disulfonate forms a three-dimensional hydrogen-bonded network, while the 2,6-disulfonate produces an interpenetrated structure [1]. The symmetrical N,N'-dimethylguanidinium cation presents a distinct hydrogen-bonding donor pattern (two equivalent NH₂ groups) compared to the asymmetric N,N-dimethylguanidinium cation (one NH₂, one NH), fundamentally altering crystal packing and supramolecular assembly outcomes .

Crystal engineering Hydrogen-bonded networks Supramolecular chemistry

Utility as a Synthetic Intermediate in Indolmycin Antibiotic Total Synthesis

N,N'-Dimethylguanidine serves as a critical cyclization partner in the total synthesis of the antibiotic indolmycin [1]. The reaction proceeds via treatment with sodium ethoxide in refluxing ethanol to afford the target indolmycin framework [2]. While the literature focuses on the free base form, the hydroiodide salt (CAS 57069-85-9) provides a stable, crystalline, and easily handled precursor that can be neutralized in situ to generate the reactive free base.

Total synthesis Antibiotic Heterocyclic chemistry

N,N'-Dimethylguanidine Hydroiodide: Validated Application Scenarios Based on Quantitative Evidence


Strong Base Organocatalysis and Proton-Abstraction Reactions

N,N'-Dimethylguanidine hydroiodide, upon neutralization, provides a strongly basic free base (comparable to NaOH/KOH) that is suitable for organocatalytic transformations requiring high basicity without nucleophilic interference [1]. The symmetrical N,N'-dimethyl substitution ensures steric protection at both terminal nitrogens, minimizing undesired side reactions compared to unsubstituted guanidine.

Precursor for Indolmycin Antibiotic Synthesis

This compound serves as a validated synthetic building block for the total synthesis of indolmycin, an antibiotic active against Helicobacter pylori and Staphylococcus aureus [2]. The hydroiodide salt form offers superior handling and storage stability relative to the hygroscopic free base, enabling reliable kilogram-scale procurement for medicinal chemistry campaigns.

Crystal Engineering and Supramolecular Scaffold Design

The symmetrical hydrogen-bonding donor array (two equivalent -NH₂ groups) of N,N'-dimethylguanidinium makes the hydroiodide salt a predictable building block for designing three-dimensional hydrogen-bonded networks [3]. This property is leveraged in pharmaceutical cocrystal screening and the development of functional organic materials where uniform network topology is required.

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